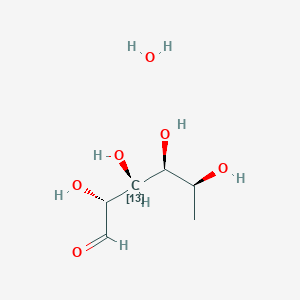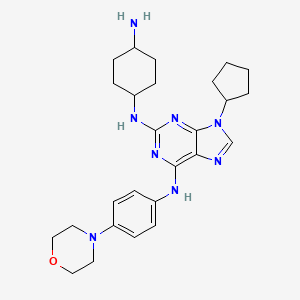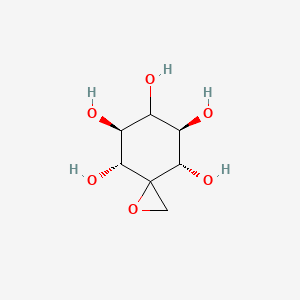
Rhamnose-13C-2 (monohydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhamnose-13C-2 (monohydrate) is a stable isotope-labeled compound of rhamnose monohydrate. Rhamnose is a naturally occurring monosaccharide found in plants and bacteria. The 13C labeling makes it particularly useful in various scientific research applications, especially in tracing and quantification studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhamnose-13C-2 (monohydrate) involves the incorporation of the 13C isotope into the rhamnose molecule. This can be achieved through various synthetic routes, including chemical synthesis and biosynthesis. The chemical synthesis typically involves the use of 13C-labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods
Industrial production of Rhamnose-13C-2 (monohydrate) often involves the use of advanced biotechnological methods. These methods include the fermentation of genetically modified microorganisms that can incorporate the 13C isotope into rhamnose during their metabolic processes. The resulting product is then purified to obtain the monohydrate form .
化学反応の分析
Types of Reactions
Rhamnose-13C-2 (monohydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different scientific studies .
Common Reagents and Conditions
Common reagents used in the reactions of Rhamnose-13C-2 (monohydrate) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, such as temperature, pH, and solvent used .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of Rhamnose-13C-2 (monohydrate) can lead to the formation of rhamnonic acid, while reduction can yield rhamnitol .
科学的研究の応用
Rhamnose-13C-2 (monohydrate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of rhamnose metabolism.
Biology: Employed in the study of bacterial cell wall components and their biosynthesis.
Medicine: Utilized in cancer immunotherapy research as a component of rhamnose-conjugated immunogens.
Industry: Applied in the production of bio-based materials and as a marker for intestinal absorption studies.
作用機序
The mechanism of action of Rhamnose-13C-2 (monohydrate) involves its incorporation into biological systems where it can be traced using various analytical techniques. The 13C label allows for precise quantification and tracking of the compound in metabolic studies. In cancer immunotherapy, rhamnose-conjugated immunogens target specific cancer cells, enhancing the immune response against tumors .
類似化合物との比較
Similar Compounds
Rhamnose monohydrate: The non-labeled form of rhamnose, commonly found in plants and bacteria.
Deoxythymidinediphosphate-L-rhamnose (dTDP-Rha): A rhamnose donor involved in the biosynthesis of rhamnose-containing compounds.
Uridine diphosphate-rhamnose (UDP-Rha): Another rhamnose donor used in glycosylation reactions.
Uniqueness
Rhamnose-13C-2 (monohydrate) is unique due to its 13C labeling, which makes it particularly valuable for tracing and quantification studies. This labeling allows researchers to track the compound’s metabolic pathways and interactions with high precision, providing insights that are not possible with non-labeled compounds .
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(313C)hexanal;hydrate |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i6+1; |
InChIキー |
CBDCDOTZPYZPRO-SKWSBVGESA-N |
異性体SMILES |
C[C@@H]([C@@H]([13C@H]([C@H](C=O)O)O)O)O.O |
正規SMILES |
CC(C(C(C(C=O)O)O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)
![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)









